tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
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Overview
Description
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group, making it a versatile molecule in synthetic chemistry and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can be achieved through several methods. One common approach involves the regioselective synthesis via a copper(I) catalyzed one-pot reaction. This method typically involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often include the use of copper(I) catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine and triethylamine in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized benzoxazine derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate: Another benzoxazine derivative with similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with a bromine atom and a benzoxazine ring.
Uniqueness: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of the tert-butyl group and the specific positioning of the bromine and carboxylate groups
Biological Activity
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a member of the benzoxazine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound features a fused heterocyclic ring containing nitrogen and oxygen, making it a versatile scaffold for drug development. The presence of a bromine atom and a tert-butyl group enhances its reactivity and solubility in organic solvents.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, particularly its anticancer properties. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity:
- Cell Line Studies : In vitro studies using HepG2 liver cancer cells revealed that certain derivatives of benzoxazines, including this compound, can inhibit cell growth under hypoxic conditions. For example, a related compound demonstrated an IC50 value of 87 μM against hypoxic cells while sparing normoxic cells at concentrations greater than 600 μM .
- Mechanism of Action : The mechanism involves downregulation of key hypoxia-inducible factors (HIFs) such as HIF-1α and VEGF, which are crucial for tumor growth and survival in low oxygen environments . This suggests that the compound may interfere with the tumor's adaptation to hypoxia, a common feature in solid tumors.
Other Biological Activities
Beyond anticancer properties, benzoxazine derivatives have shown a range of biological activities:
- Antibacterial and Antifungal Activities : Some studies have reported that benzoxazine derivatives possess antibacterial properties against various pathogens. Their effectiveness can be attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
- Neuroprotective Effects : Certain benzoxazines have been evaluated for their neuroprotective properties. These compounds may exert antioxidant effects or inhibit pathways leading to neurodegeneration .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Anticancer Activity | Other Activities |
---|---|---|---|
This compound | Structure | IC50 ~87 μM (hypoxic) | Antibacterial |
Benzoxazine derivative X | Structure | IC50 ~50 μM (hypoxic) | Neuroprotective |
Benzoxazine derivative Y | Structure | IC50 >600 μM (normoxic) | Antifungal |
Case Studies
Several case studies have highlighted the efficacy of benzoxazine derivatives in clinical settings:
- Study on Hypoxic Tumor Cells : A study demonstrated that specific derivatives could selectively target hypoxic tumor cells while minimizing damage to normal cells. This selectivity is crucial for developing therapies with fewer side effects .
- Antitubercular Activity Evaluation : A related study evaluated the antitubercular activity of synthesized benzoxazine derivatives against Mycobacterium tuberculosis. Some compounds showed promising results with significant inhibition rates .
Properties
IUPAC Name |
tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODSCCVOQXLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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